Biotinyl-Somatostatin-14 is a synthetic derivative of somatostatin, a peptide hormone known for its role in inhibiting the secretion of several other hormones, including growth hormone and insulin. Somatostatin-14, the active form of somatostatin, consists of 14 amino acids and is crucial in various physiological processes, particularly in the endocrine system. The biotinylation of somatostatin-14 enhances its utility in research and therapeutic applications by allowing for easy detection and isolation using biotin-streptavidin interactions.
Somatostatin was first isolated from the hypothalamus of sheep and has since been identified in various tissues across different species, including humans. Biotinyl-Somatostatin-14 is synthesized in laboratories for research purposes, utilizing peptide synthesis techniques to incorporate biotin into the somatostatin structure.
Biotinyl-Somatostatin-14 falls under the category of peptide hormones and is classified as a bioconjugate due to the addition of biotin. It is primarily used in biochemical research and pharmaceutical applications.
The synthesis of Biotinyl-Somatostatin-14 typically involves solid-phase peptide synthesis, a widely used method for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Biotinyl-Somatostatin-14 retains the core structure of somatostatin-14 with an additional biotin moiety attached, usually at the N-terminus or C-terminus. The primary sequence is as follows:
The molecular formula is , with a molecular weight approximately 1,207 Da. The structural integrity is confirmed through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Biotinyl-Somatostatin-14 can undergo various chemical reactions, including:
The stability and reactivity of Biotinyl-Somatostatin-14 can be evaluated using chromatographic techniques to monitor degradation products or reaction intermediates.
Biotinyl-Somatostatin-14 functions primarily through binding to somatostatin receptors (specifically subtype 2 and 3). Upon binding:
Studies have shown that somatostatin receptor activation results in downstream effects that modulate cell proliferation and apoptosis, making it significant in cancer research.
Biotinyl-Somatostatin-14 has several applications in scientific research:
Somatostatin-14 (SS-14) is a cyclic tetradecapeptide neurohormone discovered in 1973 that serves as a master regulator of endocrine and exocrine secretion [2] [4]. This evolutionarily conserved peptide exists as one of two primary bioactive forms derived from preprosomatostatin processing, alongside the N-terminally extended somatostatin-28 (SS-28) [2] [6]. SS-14 predominates in neuronal tissues and pancreatic islets, while SS-28 is more abundant in intestinal mucosa [2]. The molecular architecture of SS-14 features a critical disulfide bridge between cysteine residues at positions 3 and 14, forming a cyclic structure essential for biological activity [4]. This structural motif is highly conserved across vertebrate species, underscoring its fundamental physiological importance [2].
The pharmacological profile of SS-14 is characterized by broad inhibitory effects on secretion and cellular proliferation. It potently suppresses the release of growth hormone, insulin, glucagon, gastrin, secretin, and vasoactive intestinal peptide (VIP) through interactions with five G-protein-coupled somatostatin receptor subtypes (SSTR1-5) [4] [6]. These receptors exhibit tissue-specific expression patterns and differential coupling to intracellular effectors. SS-14 binds all five SSTR subtypes with high affinity, initiating signaling cascades that reduce intracellular cAMP, modulate calcium channels, and regulate mitogen-activated protein (MAP) kinase pathways [6] [7]. The extremely short plasma half-life of SS-14 (1-3 minutes) due to rapid enzymatic degradation significantly limits its research and therapeutic utility, creating a compelling rationale for structural modifications [6].
Biotin conjugation of somatostatin-14 represents a strategic molecular modification designed to overcome detection limitations while preserving biological activity. Biotin (vitamin B7) forms extraordinarily stable, specific complexes with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M), enabling highly sensitive detection and immobilization applications [1] [3]. The biotinylation approach typically involves coupling via the epsilon-amino group of the lysine residue at position 4 in the SS-14 sequence (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) [3] [4]. This site-directed modification minimizes interference with the bioactive core region (Phe-Trp-Lys-Thr) essential for receptor engagement [1] [5].
The resulting biotinyl-somatostatin-14 conjugate retains significant affinity for somatostatin receptors, particularly SSTR2, which is overexpressed in neuroendocrine tumors [5]. This preservation of receptor binding enables dual functionality: (1) maintenance of biological activity for receptor targeting, and (2) introduction of a versatile handle for detection, purification, or immobilization [1] [3]. The modification substantially increases molecular weight from 1637.9 Da for native SS-14 to 1864.17 Da for the biotinylated derivative while maintaining the critical disulfide bridge [1] [4]. This molecular strategy transforms the native peptide into a multifunctional research tool without requiring radioactive labeling.
The development of biotinyl-somatostatin-14 emerged from three converging research trajectories: somatostatin biology, avidin-biotin technology, and targeted molecular imaging. Following the characterization of somatostatin receptors in the 1980s, researchers began developing synthetic analogs to overcome the pharmacokinetic limitations of native somatostatin [6]. The first key milestone was the chemical synthesis and characterization of biotinyl-somatostatin-14 (CAS# 145251-83-8) in the early 1990s, which demonstrated retained receptor binding despite biotin conjugation [1] [3].
Table 1: Historical Development of Biotinyl-Somatostatin-14 Research
Time Period | Key Advancement | Research Impact |
---|---|---|
Early 1990s | Initial chemical synthesis of biotinyl-SS-14 | Provided proof-of-concept for biotinylated peptide retention of receptor affinity |
Late 1990s | Application in receptor visualization techniques | Enabled ultrastructural localization of SSTRs via electron microscopy |
2010s | Development of dual-modality agents (e.g., MMC(IR800)-TOC) | Created platforms for combined radioactive and fluorescent detection |
Recent Years | Intraoperative fluorescence-guided surgery applications | Demonstrated tumor delineation in preclinical NET models |
The evolution continued with the incorporation of biotinyl-somatostatin-14 into sophisticated multimodal imaging agents. Particularly significant was the development of the MMC (multimodality chelator) platform that enabled creation of dual-labeled analogs like ⁶⁸Ga-MMC(IR800)-TOC [5]. These engineered molecules combine radioactive isotopes for positron emission tomography (PET) with near-infrared fluorescent dyes (e.g., IR800) for real-time intraoperative imaging, leveraging the avidin-biotin interaction for signal amplification [5]. This technological convergence has positioned biotinyl-somatostatin-14 derivatives as promising tools for fluorescence-guided surgery in neuroendocrine tumors, with recent studies demonstrating successful ex vivo detection in human pancreatic NET specimens [5].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6